Endostatin

概要

説明

エンドスタチンは、XVIII型コラーゲンから誘導された、天然に存在する20kDaのC末端断片です。これは、強力な抗血管新生作用があることで知られており、新しい血管の形成を阻害することができます。 この特性により、エンドスタチンは、腫瘍の血液供給を遮断することで、腫瘍を潜在的に飢餓状態にすることができるため、癌治療のための有望な候補となっています .

準備方法

合成経路および反応条件: エンドスタチンは、組換えDNA技術によって生成することができます。エンドスタチンをコードする遺伝子は、適切な発現ベクターに挿入され、その後、大腸菌や酵母などの宿主細胞に導入されます。 宿主細胞は、エンドスタチンタンパク質を発現するように、特定の条件下で培養され、その後、アフィニティークロマトグラフィーなどの技術を使用して精製されます .

工業的生産方法: 工業的な設定では、エンドスタチンの大規模生産には、バイオリアクターを使用して宿主細胞を培養することが含まれます。このプロセスには、発酵、細胞溶解、タンパク質精製などの手順が含まれます。 組換えヒトエンドスタチン (rh-Es) 変異体は、2006年から中国で非小細胞肺癌の治療に使用が承認されています .

化学反応の分析

反応の種類: エンドスタチンは、主にプロテオリシス分解反応を受けます。 これは、カテプシンなどのプロテアーゼによってコラーゲンXVIIIが分解されることで生成されます .

一般的な試薬および条件: エンドスタチンの生成には、コラーゲンXVIIIの正しい切断を確実に行うために、特定のプロテアーゼを制御された条件下で使用する必要があります .

生成される主な生成物: これらの反応の主な生成物は、エンドスタチンタンパク質そのものであり、その抗血管新生作用を保持しています .

4. 科学研究アプリケーション

エンドスタチンは、化学、生物学、医学、および産業の分野において、科学研究において幅広い用途があります。

化学: 化学では、エンドスタチンは、さまざまな受容体との相互作用と、血管新生を阻害する役割について研究されています .

生物学: 生物学的研究では、エンドスタチンは、血管新生のメカニズムと、細胞外マトリックス成分が血管形成を調節する役割を研究するために使用されます .

医学: エンドスタチンは、癌治療の可能性について広く研究されています。 動物モデルにおいて、原発腫瘍と転移の増殖を阻害することが示されています . 臨床試験では、非小細胞肺癌およびその他の悪性腫瘍の治療における有効性が示されています .

産業: 製薬業界では、エンドスタチンは抗癌薬の開発に使用されます。 その組換え体であるrh-Esは、他の療法と組み合わせて使用され、治療効果を高めます .

科学的研究の応用

Endostatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its interactions with various receptors and its role in inhibiting angiogenesis .

Biology: In biological research, this compound is used to study the mechanisms of angiogenesis and the role of extracellular matrix components in regulating blood vessel formation .

Medicine: this compound is extensively researched for its potential in cancer therapy. It has been shown to inhibit the growth of primary tumors and metastases in animal models . Clinical trials have demonstrated its efficacy in treating non-small cell lung cancer and other malignancies .

Industry: In the pharmaceutical industry, this compound is used to develop anti-cancer drugs. Its recombinant form, rh-Es, is used in combination with other therapies to enhance treatment efficacy .

作用機序

エンドスタチンは、複数の経路を通じて血管新生を阻害することで、その効果を発揮します。 これは、血管内皮増殖因子受容体 (VEGFR-2およびVEGFR-3)、グリピカン1および4、インテグリンα5β1などのさまざまな受容体に結合します . この結合は、血管形成を促進するシグナル伝達経路を妨害し、内皮細胞の増殖、遊走、生存の阻害につながります . エンドスタチンはまた、サイクリンD1を阻害し、細胞-マトリックス接着を破壊することで、内皮細胞のアポトーシスを誘導します .

6. 類似の化合物との比較

エンドスタチンは、アンジオスタチンやトロンボスポンジンなどの他の抗血管新生剤と比較されることがよくあります。

類似の化合物:

アンジオスタチン: プラズミノゲンから誘導された、血管新生のもう1つの内因性阻害剤。

トロンボスポンジン: 内皮細胞上の受容体に結合し、その増殖を阻害することで、血管新生を阻害する糖タンパク質.

独自性: エンドスタチンは、血管新生に関与するさまざまなシグナル伝達経路を妨害し、複数の受容体に結合する能力においてユニークです。 その広域スペクトル抗血管新生活性と比較的低い毒性プロファイルは、癌治療のための有望な候補となっています .

結論として、エンドスタチンは、癌治療において大きな可能性を秘めた、強力な抗血管新生剤です。その血管形成を阻害し、内皮細胞のアポトーシスを誘導する能力は、癌との闘いにおける貴重なツールとなります。

類似化合物との比較

Angiostatin: Another endogenous inhibitor of angiogenesis, derived from plasminogen.

Thrombospondin: A glycoprotein that inhibits angiogenesis by binding to receptors on endothelial cells and blocking their proliferation.

Uniqueness: Endostatin is unique in its ability to bind to multiple receptors and interfere with various signaling pathways involved in angiogenesis. Its broad-spectrum anti-angiogenic activity and relatively low toxicity profile make it a promising candidate for cancer therapy .

生物活性

Endostatin, a proteolytic fragment of collagen XVIII, is recognized for its potent antiangiogenic and antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial cells, and clinical implications.

This compound exerts its biological effects primarily by inhibiting angiogenesis—the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The mechanisms through which this compound mediates its effects include:

- Inhibition of Endothelial Cell Proliferation and Migration : this compound significantly reduces the proliferation and migration of endothelial cells in vitro. Studies have demonstrated that it can inhibit tube formation and induce apoptosis in these cells by activating various signaling pathways, including the MAPK pathway through integrin binding .

- ATPase Activity : Recent research has uncovered that this compound possesses intrinsic ATPase activity, which correlates positively with its antiangiogenic effects. Mutants of this compound with enhanced ATPase activity displayed greater inhibition of endothelial cell functions and tumor growth compared to wild-type this compound .

- Binding to Cell Surface Receptors : this compound interacts with several receptors on endothelial cells, including integrins and glypicans. This binding initiates various intracellular signaling cascades that lead to reduced cell migration and proliferation .

In Vivo Effects

This compound's efficacy has been demonstrated in several in vivo models:

- Angiogenesis Models : In a surrogate model using human endothelial cells implanted in immunodeficient mice, systemic delivery of recombinant human this compound resulted in a dramatic reduction in vessel formation (95% inhibition) after 20 days. It effectively hampered the recruitment of perivascular cells, further supporting its role as an antiangiogenic agent .

- Tumor Growth Inhibition : this compound has shown significant antitumor activity in various cancer models. For instance, a study involving human ovarian cancer indicated that a mutant form of this compound (P125A-endostatin) exhibited superior inhibitory effects on tumor growth compared to native this compound .

Case Studies

Several case studies highlight the therapeutic potential of this compound in clinical settings:

- Combination Therapy : A recent case report illustrated the effectiveness of recombinant human this compound combined with chemotherapy in a patient with epidermal growth factor receptor-negative miliary lung adenocarcinoma. The treatment led to significant tumor response, showcasing this compound's potential in enhancing chemotherapy efficacy .

- Kidney Fibrosis : Research has explored the role of this compound in kidney fibrosis, particularly in aging mice. Treatment with this compound resulted in delayed recovery from femoral artery ligation and increased renal fibrosis markers, suggesting that while it inhibits angiogenesis, it may also contribute to adverse effects under certain conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

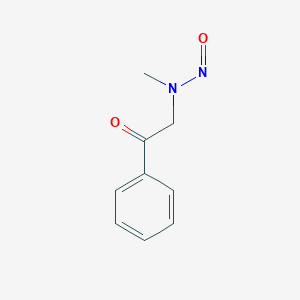

IUPAC Name |

N-methyl-N-phenacylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYOVPTFNNVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204557 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endostatin is an endogenous antitumor protein. Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen which inhibits cell proliferation and migration, and induces endothelial cell apoptosis and cell cycle arrest. It is proposed that endostatin's effects are due to inhibition of vascular endothelial growth factor (VEGF) tyrosine phosphorylation of KDR/F1k-1 (VEGF receptor 2), the cell surface receptor for VEGF. VEGF is an important mediator of angiogensis. Endostatin additionally blocks activation of extracellular signal related kinases, or ERK, protein 38 mitogen activated protein kinase, or p38 MAPK (signal transduction pathways involving kinases that couple growth factors to cell surface receptors), as well as focal adhesion kinase (p125FAK). Studies are being done to determine if endostatin has possible impact on other pathways, and may also target E-selectin and block activity of metalloproteinases 2, 9 and 13. There is further research into a possible mechanistic link involving endostatin's angiogenic and zinc binding ability. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55984-52-6, 187888-07-9 | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanone, 2-(methylnitrosoamino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。